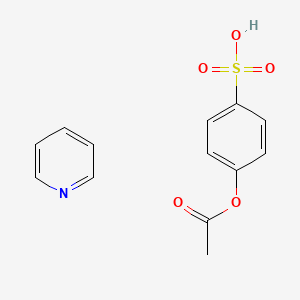
4-(Acetyloxy)benzene-1-sulfonic acid--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: 4-(Acetyloxy)benzenesulfonic acid, pyridine
- Conditions: Room temperature, stirring
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentrations, is common in large-scale production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) typically involves the esterification of 4-hydroxybenzenesulfonic acid with acetic anhydride, followed by the introduction of pyridine. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme can be represented as follows:
-
Esterification
- Reactants: 4-hydroxybenzenesulfonic acid, acetic anhydride
- Catalyst: Sulfuric acid
- Conditions: Reflux at elevated temperatures
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfonate derivatives
Reduction: 4-(Hydroxy)benzene-1-sulfonic acid
Substitution: Nitro or halogenated derivatives of the aromatic ring
Scientific Research Applications
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their function. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonic Acid: Lacks the ester and pyridine groups, making it less versatile in reactions.
4-Acetyloxybenzenesulfonic Acid: Similar but without the pyridine moiety, limiting its applications in coordination chemistry.
Pyridine-4-sulfonic Acid: Contains the pyridine and sulfonic acid groups but lacks the ester functionality.
Uniqueness
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) is unique due to the combination of ester, sulfonic acid, and pyridine functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
181636-95-3 |
|---|---|
Molecular Formula |
C13H13NO5S |
Molecular Weight |
295.31 g/mol |
IUPAC Name |
4-acetyloxybenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C8H8O5S.C5H5N/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;1-2-4-6-5-3-1/h2-5H,1H3,(H,10,11,12);1-5H |
InChI Key |
QOMRUKQECFBKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


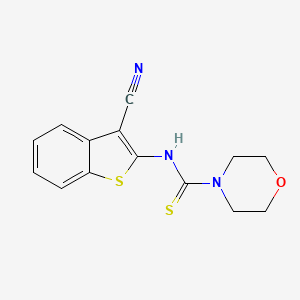
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
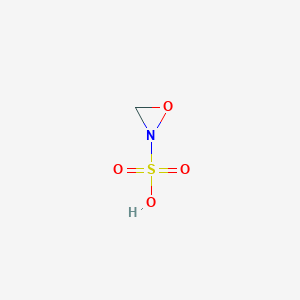
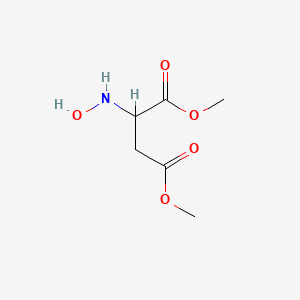
![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
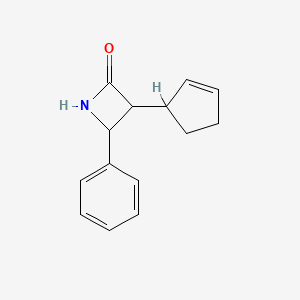
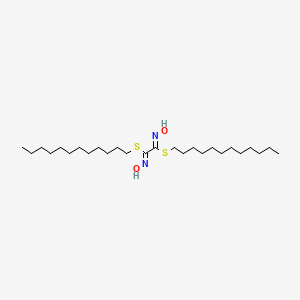
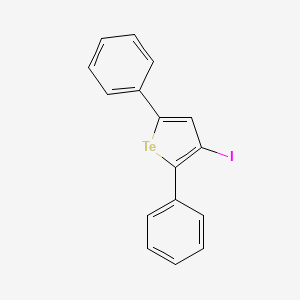
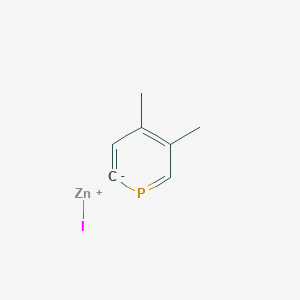
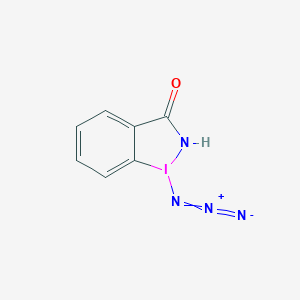
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)
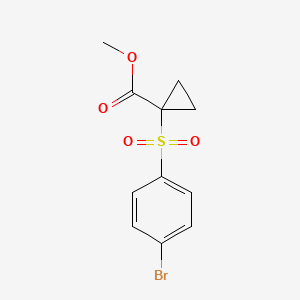
![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)
![5-[(3,4-Dimethoxyphenyl)ethynyl]-2,3-dimethoxyphenol](/img/structure/B12558427.png)
